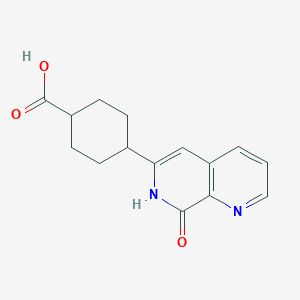

4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

説明

特性

IUPAC Name |

4-(8-oxo-7H-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14-13-11(2-1-7-16-13)8-12(17-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSXWHNZDIBYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC3=C(C(=O)N2)N=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

化学反応の分析

Types of Reactions: 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under controlled conditions.

Major Products Formed: The reactions involving this compound can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can lead to the formation of alcohols.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(8-hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of naphthyridine compounds possess activity against a range of bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents. The hydroxyl group at the 8-position is believed to enhance this activity by facilitating interactions with bacterial cell walls .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Cancer Research

There are ongoing studies into the role of this compound in cancer therapy. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate these pathways and evaluate its efficacy in vivo .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its chemical structure allows for effective cross-linking within polymer chains, leading to improved durability and resistance to environmental degradation .

Nanocomposites

This compound is also being studied for use in nanocomposite materials. By integrating it with nanoparticles, researchers aim to develop materials with tailored electrical and thermal properties suitable for applications in electronics and energy storage systems .

Environmental Applications

Pollutant Degradation

Recent studies have investigated the potential of this compound in environmental remediation processes. Its ability to act as a photocatalyst under UV light has been demonstrated, showing promise for degrading organic pollutants in wastewater treatment systems .

Soil Health Improvement

The compound may also play a role in enhancing soil health by promoting beneficial microbial activity. Research indicates that it can stimulate the growth of soil microorganisms that are essential for nutrient cycling and soil fertility .

Case Studies

作用機序

The mechanism by which 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

類似化合物との比較

4-[8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl]-trans-cyclohexanecarboxylic Acid

Structural Differences :

- The 8-position is substituted with a 3-fluorophenyl group instead of a hydroxyl group.

- Retains the trans-cyclohexanecarboxylic acid moiety.

Pharmacological Profile :

- PDE4 Inhibition : Demonstrates potent PDE4 inhibitory activity, making it a candidate for COPD treatment.

- Pharmacokinetics : Exhibits exemplary pharmacokinetic properties, enabling high plasma levels via a dose-escalation regimen.

- Side Effects : Causes emesis in humans at single doses, likely due to central nervous system penetration .

Key Advantages :

- Improved solubility and bioavailability compared to earlier PDE4 inhibitors.

| Property | 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic Acid | 4-[8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl]-trans-cyclohexanecarboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃ (estimated) | C₂₁H₁₉FN₂O₂ |

| Molecular Weight | ~296.3 g/mol | 374.4 g/mol |

| Key Substituent | 8-hydroxy | 8-(3-fluorophenyl) |

| Therapeutic Target | PDE4 (hypothesized) | PDE4 (confirmed) |

| Emesis Risk | Not reported | High in single doses |

4-Hydroxy-[1,6]naphthyridine-3-carboxylic Acid (CAS 5391-50-4)

Structural Differences :

- Features a 1,6-naphthyridine core instead of 1,7-naphthyridine.

- Carboxylic acid group is at the 3-position rather than linked to a cyclohexane ring.

Physical Properties :

Pharmacological Implications :

4-(Dibenzylamino)cyclohexanecarboxylic Acid Derivatives

Structural Differences :

- Substitutes the naphthyridine core with a dibenzylamino group.

Synthesis Notes:

Relevance :

- Highlights the versatility of cyclohexanecarboxylic acid derivatives in medicinal chemistry but lacks direct pharmacological overlap with the target compound.

Key Findings and Implications

- However, this remains speculative without direct pharmacological data.

- Ring System Impact : The 1,7-naphthyridine core in the target compound and its fluorophenyl analog shows superior PDE4 inhibition compared to 1,6-naphthyridine derivatives, emphasizing the importance of ring positioning .

- Synthetic Challenges : Both the target compound and its fluorophenyl analog require multi-step syntheses with careful stereochemical control, limiting scalability .

生物活性

4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid, with the molecular formula C15H16N2O3 and CAS number 880466-45-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both a cyclohexanecarboxylic acid moiety and an 8-hydroxy-1,7-naphthyridine framework, positions it as a candidate for therapeutic applications, particularly in the treatment of inflammatory diseases and as a phosphodiesterase type 4 (PDE4) inhibitor.

The compound exhibits several notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 272.30 g/mol |

| Boiling Point | 584.3 ± 50.0 °C (Predicted) |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.88 ± 0.10 (Predicted) |

These properties contribute to its solubility and reactivity, influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound has various biological activities:

1. Phosphodiesterase Type 4 Inhibition:

- The compound has been identified as a potential PDE4 inhibitor, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors work by modulating intracellular signaling pathways that reduce inflammation.

2. Neuroprotective Effects:

- Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders. The modulation of cyclic adenosine monophosphate (cAMP) levels through PDE inhibition can influence neuronal survival and function.

3. Anticancer Potential:

- There is emerging evidence that compounds with similar structures exhibit anticancer properties, possibly through the inhibition of tumor growth-related signaling pathways. Further investigations are required to elucidate the specific mechanisms involved.

The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

- Binding Affinity: Initial studies indicate that this compound interacts with PDE4, leading to inhibition that could mitigate inflammatory responses. This binding affinity is crucial for its pharmacological efficacy.

- Modulation of Signaling Pathways: By inhibiting PDE4, the compound potentially increases cAMP levels within cells, impacting various signaling cascades involved in inflammation and cell survival .

Q & A

Q. How can researchers mitigate interference from by-products during synthesis?

Q. What protocols ensure reproducibility in scaling up synthesis from mg to gram scale?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。